molecular formula C33H35ClN4O6 B10764620 Biliverdin (hydrochloride)

Biliverdin (hydrochloride)

Cat. No.: B10764620
M. Wt: 619.1 g/mol
InChI Key: OZCVSEGCSGTCIO-BCGUZGRHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Biliverdin (hydrochloride) is a bile pigment that is primarily produced through the degradation of heme. It is a linear tetrapyrrolic intermediate in the heme catabolism pathway, which eventually leads to the formation of bilirubin. Biliverdin is known for its green color and is found in various organisms, including mammals, birds, and amphibians. It plays a significant role in the body’s antioxidant, anti-inflammatory, and immune response inhibitory activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: Biliverdin can be synthesized through the biotransformation of exogenous heme using recombinant yeast cells expressing heme oxygenase. For instance, the heme oxygenase-1 gene from Arabidopsis thaliana can be recombined into Pichia pastoris cells, which then convert heme chloride into biliverdin under optimized conditions . Another method involves the use of recombinant Escherichia coli strains expressing cyanobacterial heme oxygenase genes, which can produce biliverdin in batch and fed-batch bioreactor cultures .

Industrial Production Methods: Industrial production of biliverdin typically involves the use of recombinant microorganisms such as Pichia pastoris or Escherichia coli. These microorganisms are genetically engineered to express heme oxygenase, which catalyzes the conversion of heme to biliverdin. The production process involves optimizing various parameters such as inducer concentration, culture time, pH, and substrate concentration to maximize the yield of biliverdin .

Chemical Reactions Analysis

Types of Reactions: Biliverdin undergoes several types of chemical reactions, including:

    Reduction: Biliverdin is reduced to bilirubin by the enzyme biliverdin reductase.

    Oxidation: Biliverdin can be oxidized to form various oxidative products, although this is less common.

    Substitution: Biliverdin can undergo substitution reactions, particularly at its pyrrole rings.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Biliverdin (hydrochloride) has a wide range of scientific research applications, including:

Mechanism of Action

Biliverdin exerts its effects primarily through its conversion to bilirubin by biliverdin reductase. This conversion is crucial for the downstream signaling and nuclear localization of biliverdin reductase. Biliverdin and bilirubin both have potent antioxidant properties, which help in scavenging reactive oxygen species and protecting cells from oxidative stress . Biliverdin also modulates inflammatory mediators and has been shown to inhibit the expression of pro-inflammatory cytokines .

Properties

Molecular Formula

C33H35ClN4O6

Molecular Weight

619.1 g/mol

IUPAC Name

3-[(2Z,5Z)-2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid;hydrochloride

InChI

InChI=1S/C33H34N4O6.ClH/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26;/h7-8,13-15,34-35H,1-2,9-12H2,3-6H3,(H,37,42)(H,38,39)(H,40,41);1H/b24-13-,27-14-,28-15-;

InChI Key

OZCVSEGCSGTCIO-BCGUZGRHSA-N

Isomeric SMILES

CC\1=C(/C(=C/C2=C(C(=C(N2)/C=C\3/C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)/N/C1=C\C4=NC(=O)C(=C4C)C=C)CCC(=O)O.Cl

Canonical SMILES

CC1=C(C(=CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)NC1=CC4=NC(=O)C(=C4C)C=C)CCC(=O)O.Cl

Origin of Product

United States

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